Bis(hexylene glycolato)diboron
Description
Overview of Diboron (B99234) Reagents in Organoboron Chemistry
Diboron(4) compounds, which possess a boron-boron (B-B) single bond, have become indispensable reagents in the field of organoboron chemistry. thieme-connect.deresearchgate.net These compounds are crucial for the synthesis of organoboron compounds, which are valuable intermediates in a vast array of chemical transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. thieme-connect.debohrium.com The utility of diboron reagents stems from the fact that the B-B σ-bond can be readily activated, enabling the formation of carbon-boron (C-B) bonds through various catalytic processes. thieme-connect.de These processes can be mediated by transition metals or can proceed under metal-free conditions, offering diverse and selective pathways to structurally varied organoboron compounds. thieme-connect.denih.govthieme.de
For many years, diboron(4) compounds were considered mere structural curiosities. acs.orgacs.org However, over the past few decades, their chemistry has been extensively explored, revealing interesting structural features and reaction patterns. acs.org This has led to their prominent role in synthetic chemistry. acs.orgacs.org Among the most widely used diboron reagents are symmetrical tetraalkoxydiboron compounds, such as bis(pinacolato)diboron (B136004) (B2pin2) and bis(neopentylglycolato)diboron (B2neop2). thieme-connect.de Their popularity is due to their stability on the benchtop and their inertness towards oxygen and moisture, which makes them easy to handle. thieme-connect.de The interaction of a diboron reagent with a Lewis base can generate a nucleophilic boryl species, which is key to their reactivity in metal-free borylation reactions. nih.gov
Historical Context and Evolution of Cyclic Diboron Esters
The history of diboron(4) compounds dates back to 1925, but it is only in the last two decades that their synthetic potential has been fully realized. acs.orgacs.org The development of stable and manageable diboron reagents has been crucial to this evolution. Boronic acids themselves are prone to dehydration, often forming cyclic trimers known as boroxines. wikipedia.org The ability of boronic acids to form stable cyclic esters with diols, a discovery dating back to the late 1950s, was a significant milestone. nih.gov
This led to the development of cyclic boronic esters, which are more stable and easier to handle than their parent boronic acids. wiley-vch.de According to IUPAC nomenclature, saturated five-membered cyclic boronic esters are named dioxaborolanes, while the six-membered ring structures are called dioxaborinanes. wikipedia.orgnih.govwiley-vch.de Bis(pinacolato)diboron (B2pin2), a dioxaborolane derivative, and bis(neopentyl glycolato)diboron (B2neop2), a dioxaborinane derivative, are benchmark reagents that have significantly advanced organoboron chemistry. thieme-connect.deacs.org The synthesis of these esters typically involves the reaction of a diol with a boron source. For instance, bis(neopentyl glycolato)diboron can be prepared by reacting tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol. echemi.com The shift towards using these stable cyclic esters has been driven by their favorable solubility profiles and consistent reactivity in widely used reactions like the Miyaura borylation. sci-hub.se
Significance of Bis(hexylene glycolato)diboron as a Distinct Borylating Agent
This compound has emerged as a noteworthy borylating agent with distinct advantages and applications. chemimpex.commyskinrecipes.com It is a versatile organoboron compound used in organic synthesis for creating carbon-boron bonds, which are fundamental in the production of complex organic molecules. chemimpex.com Structurally, it is a six-membered ring dioxaborinane, with the IUPAC name 4,4,4',4',6,6'-Hexamethyl-2,2'-bi(1,3,2-dioxaborinane). myskinrecipes.comnih.govtcichemicals.com
A significant practical advantage of this compound is its synthesis from hexylene glycol, a diol that is considerably less expensive than pinacol (B44631), the precursor for the widely used B2pin2. thieme-connect.com This cost-effectiveness makes it an attractive alternative for large-scale applications.
In terms of reactivity, this compound has proven effective in various catalytic reactions. It is used as a reagent for the iridium-catalyzed C-H borylation of arenes to prepare aryl boronate esters. thieme-connect.comsigmaaldrich.com Studies have shown its efficacy with a catalyst generated from [Ir(COD)OMe]2 and di-tert-butylbipyridine. thieme-connect.com Furthermore, it is employed in nickel-catalyzed reactions, such as the regioselective arylboration of terminal alkenes and the chemoselective coupling of alkyl halides. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com While it is a versatile reagent, in some specific reactions, such as certain palladium-catalyzed ring-opening borylations of aziridines or rhodium-catalyzed desulfanylative couplings, it has been reported to give lower yields compared to B2pin2 or B2neop2. chemrevlett.comnih.gov Nevertheless, its unique combination of reactivity, stability, and cost-efficiency secures its place as a distinct and valuable tool in modern synthesis. chemimpex.commyskinrecipes.com
Research Findings and Data
Physical and Chemical Properties of this compound
The compound is a white crystalline powder with a melting point in the range of 98-102 °C. chemimpex.comsigmaaldrich.com It is characterized by its molecular formula C12H24B2O4 and a molecular weight of approximately 253.94 g/mol . chemimpex.comnih.govsigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 230299-21-5 | chemimpex.comnih.govsigmaaldrich.com |
| Molecular Formula | C12H24B2O4 | chemimpex.comnih.govsigmaaldrich.com |
| Molecular Weight | 253.94 g/mol | chemimpex.comnih.govsigmaaldrich.com |
| Appearance | White crystalline powder | chemimpex.com |
| Melting Point | 98 - 102 °C | chemimpex.comsigmaaldrich.com |
| Boiling Point | 242 - 249 °C | chemimpex.com |
| Density | 1.000 g/cm³ | chemimpex.com |
| IUPAC Name | 4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | nih.gov |
Applications in Catalytic Borylation Reactions
This compound serves as a key reagent in several important metal-catalyzed borylation reactions. Its applications facilitate the synthesis of various organoboron compounds, which are versatile building blocks in organic chemistry.
| Reaction Type | Catalyst System | Product Type | Source |
|---|---|---|---|
| Direct C-H Borylation of Arenes | Iridium / di-tert-butylbipyridine | Aryl boronate esters | thieme-connect.comsigmaaldrich.comscientificlabs.co.uk |
| Chemoselective C-C Coupling | Nickel | Coupling products from alkyl halides | sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |
| Regioselective Arylboration | Nickel | Alkyl boranes from terminal alkenes | sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSWKNVDRJVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)B2OC(CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370396 | |
| Record name | Bis(hexylene glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230299-21-5 | |
| Record name | Bis(hexylene glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(hexylene Glycolato)diboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bis Hexylene Glycolato Diboron
Preparative Routes from Tetrakis(dialkylamino)diboron Precursors
A primary and efficient method for synthesizing Bis(hexylene glycolato)diboron and other diolate-substituted diboron (B99234) compounds involves the reaction of a tetrakis(dialkylamino)diboron, such as tetrakis(dimethylamino)diboron (B157049), with a suitable diol. orgsyn.orgscispace.com This precursor is itself synthesized in multiple steps, often starting from boron tribromide. wiley-vch.dewiley-vch.de The use of tetrakis(dimethylamino)diboron is advantageous as it provides a more atom-economical and efficient pathway compared to other methods and avoids the use of harsh organometallic reagents. nih.gov
The core of the synthesis is a transesterification reaction between tetrakis(dimethylamino)diboron and hexylene glycol (2-methyl-2,4-pentanediol). google.com In this process, the dimethylamino groups on the diboron precursor are displaced by the hydroxyl groups of hexylene glycol, forming the stable six-membered dioxaborinane rings of the final product. A significant byproduct of this reaction is the volatile dialkylamine, in this case, dimethylamine (B145610), which is liberated in gaseous form. google.com
The general reaction can be represented as: B₂(NMe₂)₄ + 2 HO(C₆H₁₂)OH → (C₆H₁₂O₂)B-B(O₂C₆H₁₂) + 4 Me₂NH
This method is not only applicable to hexylene glycol but also to a range of other diols like pinacol (B44631) and neopentylglycol to produce their corresponding diboron esters. google.com
The reaction is typically performed by treating hexylene glycol with tetrakis(dimethylamino)diboron in a suitable solvent, such as toluene (B28343). google.com The mixture is then heated to facilitate the reaction and drive the evolution of the dimethylamine byproduct. A specific example involves adding tetrakis(dimethylamino)diboron to a solution of hexylene glycol in toluene at room temperature, followed by raising the temperature to 100°C. google.com The release of gaseous dimethylamine begins as the temperature increases, for instance around 85°C in similar reactions, driving the equilibrium towards the product. google.com
Key parameters for optimization of this type of transesterification focus on:
Temperature : The reaction is temperature-dependent, requiring heating to proceed at a reasonable rate and to remove the volatile amine byproduct. Temperatures are typically maintained in the range of 80°C to 140°C. google.com
Reaction Time : The duration of heating is critical for driving the reaction to completion. For similar diols, reaction times of 30 to 60 minutes at temperatures around 100-110°C have been reported to be effective. google.com
Removal of Byproduct : The continuous removal of the gaseous dimethylamine is crucial for achieving high yields, as its presence could inhibit the forward reaction. This is typically achieved by heating the reaction mixture under a flow of an inert gas like nitrogen. google.com
Solvent : While solvents like toluene, dioxane, and diethyl ether have been used, the reaction can also be conducted under neat (solventless) conditions, which can improve the space-time yield. google.comrsc.org
Comparative Analysis of Synthetic Efficiency and Yields
The transesterification method using tetrakis(dimethylamino)diboron is highly efficient for various diols. While specific yield data for the hexylene glycol reaction is not extensively published in comparative studies, analysis of analogous reactions provides insight into its high efficiency. For instance, the reaction with pinacol in dioxane has been reported to give a quantitative crude yield of Bis(pinacolato)diboron (B136004). google.com Similarly, the reaction with neopentylglycol in toluene at 105°C for one hour resulted in a 95.8% crude yield of Bis(neopentylglycolato)boron. google.com These results suggest that the synthesis of this compound likely proceeds with comparably high efficiency and yield under optimized conditions.
The following interactive table summarizes the reaction conditions and yields for the synthesis of various diboron esters from tetrakis(dimethylamino)diboron, illustrating the general effectiveness of this synthetic route. google.com
| Diol | Precursor | Solvent | Temperature (°C) | Time (min) | Crude Yield (%) |
| Pinacol | Tetrakis(dimethylamino)diboron | Dioxane | 100 | 30 | Quantitative |
| Neopentylglycol | Tetrakis(dimethylamino)diboron | Toluene | 105 | 60 | 95.8 |
| Hexylene Glycol | Tetrakis(dimethylamino)diboron | Toluene | 100 | - | High (implied) |
The commercial availability and similar pricing of this compound (B₂hg₂), Bis(neopentylglycolato)diboron (B₂npg₂), and Bis(pinacolato)diboron (B₂pin₂) suggest that their manufacturing processes, including this transesterification route, are all efficient and well-established. rsc.org
Advancements in Scalable Synthesis Protocols
A significant advancement in improving the efficiency for large-scale synthesis is the development of solventless reaction protocols. rsc.org By eliminating the solvent, the space-time yield of the reaction can be substantially improved, making the process more economical and environmentally friendly. rsc.org For instance, a solventless process has been proposed for the in-situ preparation and subsequent use of diboron esters in Miyaura borylations. rsc.org Furthermore, the use of diboron reagents like B₂pin₂ has been noted for its potential for easy scalability without introducing additional metal impurities into products in subsequent reactions. nih.gov These principles of scalability are directly applicable to the synthesis of this compound, positioning it as a readily accessible reagent for both laboratory and industrial applications.
Applications in Metal Catalyzed Borylation Reactions
C–H Borylation Transformations
The direct conversion of a C–H bond to a C-B bond, known as C–H borylation, is a highly sought-after transformation in organic chemistry. Bis(hexylene glycolato)diboron has proven to be an effective boron source in these reactions, particularly when catalyzed by transition metals like iridium and palladium. thieme-connect.comthieme-connect.comresearchgate.net
Iridium catalysts are widely used for the C–H borylation of arenes, and this compound has been identified as a reactive and commercially available reagent for this purpose. thieme-connect.comthieme-connect.com These reactions typically proceed under the influence of a catalyst system generated from an iridium precursor, such as [Ir(COD)OMe]₂, and a bipyridine ligand. thieme-connect.comthieme-connect.com
Iridium-catalyzed C–H borylation using this compound exhibits a broad substrate scope and tolerates a wide array of functional groups. thieme-connect.comnih.gov Reactions have been successfully carried out on arenes bearing both electron-donating and electron-withdrawing substituents. acs.org The mild reaction conditions, sometimes even at room temperature, contribute to its compatibility with various functional groups. acs.org For instance, arenes with fluoro, chloro, cyano, nitro, trimethylsilyl, ester, ether, amide, ketone, and aldehyde functionalities have been shown to be well-tolerated. chemrevlett.com
Table 1: Iridium-Catalyzed Borylation of Various Arenes with this compound
| Substrate | Catalyst System | Product Yield (%) | Reference |
|---|---|---|---|
| 1,3-Bis(trifluoromethyl)benzene | [Ir(COD)OMe]₂ / dtbpy | >90 | thieme-connect.com |
| Anisole | [Ir(COD)OMe]₂ / dtbpy | High | thieme-connect.com |
| Toluene (B28343) | [Ir(COD)OMe]₂ / dtbpy | High | thieme-connect.com |
Yields are based on the arene as the limiting reagent. dtbpy = 4,4′-di-tert-butylbipyridine.
The regioselectivity of iridium-catalyzed C–H borylation is primarily governed by steric factors, leading to borylation at the least hindered C–H bond. thieme-connect.comnih.gov However, in the case of anilines, the use of smaller diboron (B99234) reagents like bis(ethane-1,2-diolato)diboron (B₂eg₂) can lead to high ortho-selectivity. nih.gov While this compound is a larger reagent, the general principle of steric control remains influential. For many substituted aromatics, borylation occurs predominantly at the meta and para positions. acs.org The introduction of specific directing groups or modifications to the ligand can alter this regioselectivity. acs.orgmsu.edu For instance, in 1,3-disubstituted arenes, there is a remarkable selectivity for the C5-borylated product. nih.gov
The choice of catalyst system, particularly the ancillary ligand, plays a pivotal role in determining the regioselectivity of the borylation reaction. nih.govrsc.org While standard ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) generally favor sterically controlled borylation, the development of new ligands has enabled a switch in selectivity. acs.orgacs.org For example, the use of a dipyridyl hydrazone ligand has been shown to generate catalysts that are more active and selective than those with dtbpy, particularly for fluorinated arenes. acs.org Similarly, the introduction of an electron-withdrawing substituent on the bipyridine ligand can dramatically alter the regioselectivity, favoring ortho-borylation in phenols and anilines where meta and para products would typically be expected. acs.org Computational studies have provided insights into how ligand modifications can influence the transition states of C-H activation, thereby controlling the regiochemical outcome. rsc.org
While iridium catalysis is prevalent for arene borylation, palladium catalysts have shown promise in the more challenging C(sp³)–H borylation of aliphatic amines. researchgate.netresearchgate.net These reactions often require directing groups to achieve selectivity for distal C–H bonds. researchgate.net
The functionalization of inert C(sp³)–H bonds in aliphatic amines is a significant challenge due to their chemical indistinguishability. researchgate.net To overcome this, directing group strategies are commonly employed. These strategies involve the temporary installation of a group that directs the palladium catalyst to a specific, often distal, C–H bond. researchgate.netresearchgate.net For instance, a transient directing group approach has been utilized for the δ-borylation of aliphatic amines. researchgate.net Mechanistic studies suggest that these reactions proceed through the formation of a cyclometalated intermediate. researchgate.net The isolation and characterization of organopalladium intermediates have provided valuable insights into the reaction mechanism, confirming the role of the directing group in facilitating the C–H activation step. researchgate.net The development of suitable ligands, such as quinoline-based ligands, is also crucial for promoting the C(sp³)–H activation and subsequent borylation. nih.gov
Palladium-Catalyzed Distal C(sp³)–H Borylation of Aliphatic Amines
Scope with Various Aliphatic Amine Substrates
The direct C(sp³)–H borylation of aliphatic amines presents a significant challenge in synthetic chemistry due to the potential for catalyst inhibition by the amine functionality. While extensive research has focused on the borylation of arenes and other C(sp²)–H bonds, the scope of diboron reagents with aliphatic amines is an area of ongoing investigation. Methodologies for the δ-C(sp³)–H borylation of aliphatic amines have been developed using palladium catalysis, often employing a directing group strategy. In these transformations, various borylating agents have been explored, including bis(pinacolato)diboron (B136004) and its derivatives. Although specific comprehensive studies focusing solely on this compound for the borylation of a wide range of aliphatic amines are not extensively documented, the general principles of these reactions suggest its potential applicability. The choice of the diboron reagent can influence reaction efficiency and selectivity, and the steric and electronic properties of this compound may offer advantages in certain contexts.
C–X Borylation and Cross-Coupling Applications
This compound has proven to be a versatile reagent in the formation of C–B bonds through the cleavage of carbon-heteroatom (C–X) bonds, offering alternatives to traditional C–H activation strategies.
Photo-Induced C–X Borylation of Aryl Halides
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of chemical bonds. In this context, this compound has been successfully employed in the photo-induced borylation of aryl halides.
The photo-induced borylation of aryl halides often proceeds through the formation of an electron-donor-acceptor (EDA) complex. semanticscholar.orgiu.eduorganic-chemistry.org In some systems, a halogen-bonding interaction between the aryl halide and a phenol (B47542) derivative, acting as a halogen-bonding acceptor, can facilitate the formation of an EDA complex. semanticscholar.orgorganic-chemistry.org Upon photo-irradiation, this complex can undergo a single electron transfer (SET) to generate an aryl radical. sci-hub.se This highly reactive intermediate is then trapped by the diboron reagent, such as this compound, to afford the corresponding aryl boronate ester. semanticscholar.orgsci-hub.se The reaction can be promoted by visible light and can proceed under transition-metal-free conditions, highlighting its green chemistry credentials. semanticscholar.orgrsc.org
The photo-induced borylation of aryl halides using this compound has demonstrated good substrate scope and chemoselectivity. This methodology has been shown to be effective for the borylation of aryl iodides and bromides. sci-hub.se A key advantage of this approach is its high functional group tolerance, allowing for the borylation of substrates containing various sensitive groups. semanticscholar.orgorganic-chemistry.org For instance, the reaction using this compound in a photo-induced, halogen-bonding-promoted system has been shown to produce the corresponding borylated product in excellent yield. semanticscholar.orgchemrxiv.orgresearchgate.net This highlights the utility of this compound as a viable alternative to the more commonly used bis(pinacolato)diboron in these transformations. semanticscholar.orgsci-hub.sechemrxiv.orgresearchgate.net
Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides
Nickel catalysis has become a cornerstone for the cross-coupling of challenging substrates, including unactivated alkyl halides. These reactions provide a powerful means to construct C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. The use of diboron reagents in nickel-catalyzed reductive cross-coupling reactions of unactivated alkyl halides has been developed, offering a mild and efficient route to valuable coupling products. nih.govresearchgate.netresearchgate.net
In the context of borylation, nickel catalysts have been employed for the Miyaura-type borylation of unactivated alkyl halides with diboron reagents. mit.edu While many studies have utilized bis(pinacolato)diboron, the use of other diboron reagents has been explored. For instance, in certain enantioselective nickel-catalyzed borylations of secondary alkyl halides, this compound was found to give lower enantioselectivity compared to bis(pinacolato)diboron, while other diboron reagents like bis(neopentylglycolato)diboron and bis(catecholato)diboron (B79384) resulted in no product formation. caltech.edu This underscores the critical role of the diboron reagent's structure in determining the outcome of the reaction.
Desulfurative Borylation via C–S Activation
The activation of carbon-sulfur (C–S) bonds for the formation of new chemical bonds represents an increasingly important area of research, as organosulfur compounds are readily available. Desulfurative borylation, the conversion of a C–S bond to a C–B bond, offers an alternative disconnection for the synthesis of organoboron compounds. chemrevlett.comchemrevlett.com
Research in this area has shown that the choice of the diboron reagent is crucial for the success of the transformation. In a study on the rhodium-catalyzed desulfanylative coupling of alkyl aryl sulfides with diborons, it was observed that replacing bis(pinacolato)diboron with other diboron reagents, including this compound, led to lower yields or no desired product at all. chemrevlett.com This finding suggests that the reactivity of the diboron reagent is highly dependent on the specific catalytic system and substrate, and that this compound may not be the optimal choice for this particular desulfurative borylation protocol. More recent developments have focused on the desulfurative borylation of thiols and cysteine residues using tetrahydroxydiboron (B82485) under aqueous conditions, highlighting the ongoing evolution of methods in this field. nih.govnih.gov
Comparative Performance against Other Diboron Reagents
The performance of this compound has been evaluated against other common diboron reagents, such as bis(pinacolato)diboron (B₂pin₂) and bis(neopentyl glycolato)diboron (B₂neop₂), across various catalytic systems. The outcomes are highly dependent on the specific reaction type and conditions.
In the context of palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines, this compound demonstrated inferior performance. nih.gov While B₂neop₂ provided the corresponding aminoboronate product in a 39% yield, the reaction with this compound resulted in a low yield of an inseparable diastereomeric mixture. nih.gov This was attributed to the presence of two chiral centers on the benzylic and glycolate (B3277807) carbons of the product. nih.gov
Similarly, in nickel-catalyzed Miyaura borylations of allylic pivalates, this compound was found to be more sensitive to reaction conditions than B₂neop₂. acs.org It provided high yields primarily under stereoretentive conditions, whereas B₂neop₂ was effective under both stereoretentive and stereoinvertive pathways. acs.org Furthermore, the resulting allylic boronates derived from this compound were more prone to decomposition during purification via silica (B1680970) gel chromatography. acs.org
Conversely, in a photo-induced, catalyst-free C–X borylation of aryl halides, this compound proved to be an effective alternative to B₂pin₂, affording the desired borylated products in excellent yields. semanticscholar.org A crossover experiment in a pyridine-catalyzed radical borylation of an aryl halide also confirmed that this compound can effectively serve as the borylation reagent, yielding the corresponding hexylene glycolyl boronate as the exclusive product. rsc.org
Table 1: Comparative Performance of Diboron Reagents in Various Reactions
| Reaction Type | Catalyst System | This compound (B₂hg₂) Performance | Comparative Reagent(s) Performance | Reference |
| Borylation of Aryl Sulfides (C–S Cleavage) | Pd–PEPPSI–IPr | Lower yield or no product | B₂pin₂: Good to excellent yields | chemrevlett.com |
| Ring-Opening Borylation of 2-Arylaziridines | Cp(allyl)Pd / P(t-Bu)₂Me | Low yield, inseparable mixture | B₂neop₂: 39% yield | nih.gov |
| Borylation of Allylic Pivalates | Nickel / Ligand | High yield only under stereoretentive conditions; difficult isolation | B₂neop₂: High yields under both stereoretentive and stereoinvertive conditions | acs.org |
| Photo-induced Borylation of Aryl Halides | None (Light-mediated) | Excellent yield | B₂pin₂: Excellent yield | semanticscholar.org |
C–C Activation and Fragmentation Borylation
Transition-Metal-Free C–C Bond Cleavage in Indole (B1671886) Derivatives
This compound has been successfully employed as a boron source in the transition-metal-free fragmentation borylation of indole derivatives, a process that achieves the challenging activation of non-polar, unstrained carbon-carbon (C–C) bonds. rsc.orgrsc.org This reaction, mediated by a combination of a diboron reagent and trimethyl borate (B1201080) (B(OMe)₃), facilitates the cleavage of both C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds in various indole substrates. rsc.org
The protocol demonstrates that in addition to the commonly used B₂pin₂, other diboron sources like this compound (B₂hg₂) and bis(neopentyl glycolato)diboron (B₂neop₂) are also competent reagents for this transformation. rsc.orgrsc.org The reaction proceeds under high temperatures (e.g., 160 °C) and results in the formation of two new carbon-boron (C–B) bonds, providing a novel route to access valuable borylated organic molecules from readily available indole precursors without the need for a transition metal catalyst. rsc.orgrsc.org The scalability of this C–C bond fragmentation borylation has been demonstrated, showing its potential for practical synthetic applications. rsc.org
Regioselectivity and Mechanistic Hypotheses for C–C Functionalization
The transition-metal-free fragmentation borylation of indole derivatives exhibits high regioselectivity. The C–C bond cleavage occurs exclusively at the C2-position of the indole ring for a wide range of substituted indoles. rsc.orgrsc.org This C2-regioselectivity was observed consistently for 1,2-dimethylindoles bearing substituents at the C4, C5, C6, and C7 positions, all of which yielded the corresponding C2-borylated products in good yields. rsc.org Even a C3-substituted 1,2-dimethylindole (B146781) afforded the C2-borylated product, demonstrating the strong preference for cleavage at the C2 site. rsc.org
Preliminary mechanistic studies suggest a concerted process for the reaction. rsc.orgrsc.org It is hypothesized that the reaction is initiated by the attack of trimethyl borate (B(OMe)₃) at the C3-position of the indole. This intermediate then reacts with the diboron reagent (e.g., this compound). The subsequent key step is believed to involve a concerted process where the cleavage of the C2–C3 bond and the B–B bond occurs simultaneously with the formation of the new C–B bonds. rsc.org This transition-metal-free pathway provides a distinct mechanism for C–C bond activation compared to traditional methods that rely on oxidative addition to a metal center. rsc.org
Table 2: C2-Regioselective C–C Bond Cleavage of Substituted Indole Derivatives
| Substrate (Indole Derivative) | Boron Source | Key Outcome | Mechanistic Feature | Reference |
| 1,2-Dimethylindoles (C4-, C5-, C6-, C7-substituted) | B₂pin₂, B₂neop₂, B₂hg₂ | Exclusive C2-regioselective C–C bond cleavage | Concerted C–C cleavage and C–B formation | rsc.org |
| 1,2,3-Trimethylindole | B₂pin₂, B₂neop₂, B₂hg₂ | C2-borylated product formed | Strong preference for C2-position cleavage | rsc.org |
| Various N-substituted and C-substituted indoles | B₂pin₂, B₂neop₂, B₂hg₂ | Two C–B bonds formed | Transition-metal-free fragmentation borylation | rsc.org |
Applications in Addition and Cyclization Reactions
Diboration of Unsaturated Substrates
The addition of the two boryl groups from bis(hexylene glycolato)diboron to alkynes and alkenes is a powerful method for the functionalization of these unsaturated substrates. The resulting organodiboron compounds serve as valuable building blocks in synthetic chemistry.
The diboration of alkynes using this compound provides access to various diborylalkenes, with the stereochemical outcome often being controllable by the choice of catalyst system.
A novel approach to alkyne diboration involves the use of nanoporous gold (AuNPore) as a heterogeneous catalyst. nii.ac.jpnih.gov This method is notable for its ability to activate the B-B bond of diboron (B99234) reagents in the absence of any additives. nii.ac.jpnih.gov Nanoporous gold is a sponge-like material with ligaments and pores on the nanometer scale, which can be prepared by the corrosion of a gold-silver alloy. uni-bremen.dersc.org
In a specific application, the diboration of an alkyne using this compound (B₂hex₂) was tested with a nanoporous gold catalyst. nii.ac.jp The reaction, which benefits from the good solubility of B₂hex₂ in toluene (B28343), proceeded to give the corresponding 1,2-diborylalkene product. nii.ac.jp This demonstrates the capability of nanoporous gold to catalyze the addition of this compound across a carbon-carbon triple bond under heterogeneous conditions. nii.ac.jp
| Catalyst | Diboron Reagent | Substrate | Solvent | Product Yield | Stereoselectivity (cis:trans) | Reference |
| Nanoporous Gold (AuNPore) | This compound (B₂hex₂) | Alkyne | Toluene | 32% | 93:7 | nii.ac.jp |
The diboration of alkynes can lead to different stereoisomeric products, and this compound has been utilized in reactions that yield both cis- and trans-1,2-diborylalkenes, as well as gem-1,1-diborylalkenes.
cis/trans-1,2-Diboration: When catalyzed by nanoporous gold, the diboration of an alkyne with this compound yielded a mixture of cis- and trans-adducts with a 93:7 ratio, indicating a preference for cis-addition. nii.ac.jp Conventional transition-metal catalysis typically favors cis-1,2-diboration. kyoto-u.ac.jp In contrast, stereoselective synthesis of (E)-2,3-diborylfumarates (a trans-addition product) has been achieved through Lewis base-catalyzed diboration of acetylenedicarboxylates, a reaction in which this compound can be employed. kyoto-u.ac.jp
gem-1,1-Diboration: this compound is also used to prepare valuable mixed gem-1,1-diborylalkenes. nih.govacs.orgacs.org This is achieved through a transborylation reaction where pre-existing 2-substituted 1,1-bis(pinacolboryl)alkenes react with this compound. nih.govacs.orgacs.orgresearchgate.net The reaction proceeds stereoselectively, with the hexylene glycolato boryl group replacing the pinacolboryl group at the less sterically hindered position on the double bond. acs.orgacs.orgresearchgate.net This method provides access to unsymmetrically substituted 1,1-diborylalkenes, which are useful for stepwise functionalization. nih.gov
| Reaction Type | Catalyst/Method | Substrate | Product Type | Key Feature | Reference |
| cis-Diboration | Nanoporous Gold | Alkyne | cis-1,2-Diborylalkene | 93:7 cis:trans selectivity | nii.ac.jp |
| Transborylation | MeOH, 90 °C | 2-Aryl-1,1-bis(pinacolboryl)alkene | Mixed 2-Aryl-1,1-diborylalkene | Stereoselective replacement at the less hindered position | nih.govacs.orgacs.orgresearchgate.net |
The addition of this compound across alkene double bonds provides a direct route to 1,2-diborylalkanes, which are precursors to diols, diamines, and other valuable difunctionalized compounds.
Transition-metal-free diboration of alkenes can be achieved using a co-catalytic system of a Lewis base and a diol. thieme-connect.de This methodology has been explored with various diboron reagents, including this compound. thieme-connect.de The reactivity of different diboron reagents in the nucleophilic addition to propene was found to follow the trend: B₂cat₂ > B₂eg₂ > B₂(OMe)₄ > B₂pin₂ > B₂neo₂ > B₂hex₂. thieme-connect.de This indicates that this compound is less reactive in this specific system compared to other common diboron reagents like bis(catecholato)diboron (B79384) and bis(pinacolato)diboron (B136004). thieme-connect.de
The proposed mechanism involves the formation of a 1,2-bonded diboronate intermediate, which is more reactive than the corresponding 1,1-bonded species. thieme-connect.de The alkene reacts with this intermediate after activation by a Lewis base, leading to the formation of a macrocyclic vicinal diboronate. Subsequent ligand exchange releases the 1,2-diborylalkane product and regenerates the diol co-catalyst. thieme-connect.de
The stereochemical outcome of alkene functionalization using this compound is highly dependent on the reaction mechanism and catalytic system employed.
Metal-Free Diboration: In the Lewis base and diol co-catalyzed diboration of alkenes, the stereochemistry is induced by the facial selectivity of the prochiral alkene's attack on the 1,2-diborane intermediate, which is activated by the Lewis base. thieme-connect.de When chiral diols are used as co-catalysts, enantiomeric induction can be achieved. thieme-connect.de The fundamental addition of the diboron reagent to cis or trans alkenes under metal-free conditions proceeds via a syn-addition mechanism. urv.cat
Nickel-Catalyzed Borylation: this compound has been used in the nickel-catalyzed Miyaura borylation of allylic pivalates. acs.org In this reaction, which functionalizes the alkene moiety of the substrate, the stereochemical outcome can be controlled by the reaction conditions. Under specific conditions using P(o-Tol)₃ as a ligand and toluene as a solvent, the reaction proceeds with a high degree of stereoretention. acs.org However, the resulting allylic boronate derived from this compound was noted to be prone to decomposition during purification by silica (B1680970) gel chromatography. acs.org
| Reaction | Catalyst System | Substrate | Stereochemical Outcome | Note | Reference |
| Diboration | Lewis Base / Diol | Alkene | syn-addition | Stereoinduction possible with chiral diols | thieme-connect.deurv.cat |
| Miyaura Borylation | Ni(COD)₂ / P(o-Tol)₃ | Allylic Pivalate | Stereoretention | Product sensitive to silica gel purification | acs.org |
Catalysis and Ligand Design in Bis Hexylene Glycolato Diboron Chemistry
Transition Metal Catalysts Employed
The utility of Bis(hexylene glycolato)diboron (B₂hg₂) has been demonstrated across a range of transition metal-catalyzed reactions, including those employing iridium, palladium, and nickel. Furthermore, its application has extended to the realm of heterogeneous catalysis with gold nanoparticles.
Iridium catalysis, particularly for C-H bond borylation, represents a significant area of application for this compound. thieme-connect.comthieme-connect.com Research has shown that B₂hg₂ is a competent reagent for the iridium-catalyzed C-H borylation of arenes. thieme-connect.com The most commonly employed catalytic system consists of an iridium precursor, such as [Ir(COD)OMe]₂, and a bipyridine ligand, typically 4,4'-di-tert-butylbipyridine (dtbpy). thieme-connect.comthieme-connect.com
These reactions directly convert aryl C-H bonds into valuable arylboronate esters, which are versatile intermediates in organic synthesis. thieme-connect.com The regioselectivity of these borylations is primarily governed by the steric properties of the substrate. thieme-connect.com Studies comparing various diolate-substituted diboron (B99234) compounds found that B₂hg₂ successfully provides high yields of the desired arylboron products, particularly with neat activated arenes. thieme-connect.com While effective, achieving high yields with B₂hg₂ sometimes requires a higher catalyst loading compared to reactions using B₂pin₂. thieme-connect.com The use of B₂hg₂ is notable as it is prepared from hexylene glycol, a less expensive diol than the pinacol (B44631) used for the widely adopted B₂pin₂. thieme-connect.com
The influence of the diboron reagent on reactivity and product stability is a key consideration. In the context of iridium-catalyzed ortho-C–H borylations of anilines, the size of the glycolato ligand on the diboron reagent plays a crucial role in balancing regioselectivity and the stability of the resulting borylated product. acs.orgnih.gov While smaller diboron reagents can enhance ortho-selectivity, the products may be prone to decomposition. acs.orgnih.gov This highlights the importance of selecting the appropriate diboron reagent, like B₂hg₂, to optimize reaction outcomes.
The application of this compound in palladium-catalyzed reactions has been explored, though with mixed results in certain contexts. In a study on the palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines, B₂hg₂ was tested as an alternative to B₂pin₂. nih.gov The reaction, which aimed to produce β-amino-β-arylethylboronates, yielded the desired product in low quantities as an inseparable diastereomeric mixture when B₂hg₂ was used. nih.gov This outcome was attributed to the presence of two chiral centers, one on the benzylic carbon and another on the glycolate (B3277807) carbons of the diboron reagent. nih.gov
In contrast, palladium-catalyzed borylations of alkyl halides have shown more promise for various diboron reagents. nih.gov While the primary focus of this work was on bis(pinacolato)diboron (B136004) and bis(neopentyl glycolato)diboron, the general success suggests that alkyl boronate compounds could potentially be formed from the cross-coupling of alkyl electrophiles with other diboron reagents like B₂hg₂. nih.gov The active catalytic species in such palladium-catalyzed borylations is often a PdL₂ complex, where L is a phosphine (B1218219) ligand. nih.gov The choice of ligand and the palladium-to-ligand ratio can significantly impact the distribution of products and reaction efficiency. nih.gov
Table 1: Performance of Diboron Reagents in Pd-Catalyzed Ring-Opening of 2-Arylaziridines Data sourced from computational and experimental studies on palladium-catalyzed borylation. nih.gov
| Diboron Reagent | Product Yield | Remarks |
| Bis(pinacolato)diboron (B₂pin₂) | High Yield | Standard reagent, effective for the transformation. |
| Bis(neopentyl glycolato)diboron | 39% | Moderate yield of the corresponding aminoboronate. |
| **this compound (B₂hg₂) ** | Low Yield | Produced an inseparable diastereomeric mixture. |
This compound has been utilized as a reagent in several nickel-catalyzed transformations, demonstrating its utility in chemoselective C-C bond formation and decarbonylative borylation. sigmaaldrich.comrsc.org It has been employed in the nickel-catalyzed coupling of primary and secondary alkyl halides to generate C(sp³)–C(sp³) bonds. sigmaaldrich.com Additionally, it serves as a boron source in the regioselective arylboration of terminal nonactivated alkenes. sigmaaldrich.com
In the context of stereospecific Miyaura borylations of allylic pivalates, B₂hg₂ was found to be more sensitive to reaction conditions compared to other diboron reagents. acs.org While it could produce high yields under stereoretentive conditions, the resulting allylic boronates were prone to decomposition during purification by silica (B1680970) gel chromatography. acs.org This suggests its utility may be best suited for reactions where the product can be used directly in subsequent steps without purification. acs.org
Furthermore, B₂hg₂ has been used in the nickel-catalyzed decarbonylative borylation of aroyl fluorides. rsc.org In a comparative study, the reaction of benzoyl fluoride (B91410) with B₂hg₂ afforded the corresponding arylboronate in a 54% yield, which was comparable to the 55% yield obtained with bis(neopentyl glycolato)diboron, though lower than yields typically seen with B₂pin₂ under optimized conditions. rsc.org This demonstrates that B₂hg₂ is a viable, albeit sometimes less efficient, alternative for such transformations. The chemoselectivity in these nickel-catalyzed reactions is often influenced by the formation of Ni-Bpin catalytic intermediates, which requires a good match in the sizes and reactivities of the coupling partners for optimal efficiency. rsc.org
The development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. d-nb.info Nanoporous gold (AuNPore) has been investigated as a heterogeneous catalyst for the diboration of alkynes. rsc.org In these studies, this compound was evaluated alongside other diboron reagents. While the reaction with B₂pin₂ proceeded effectively, the transfer of optimized conditions to other diboron reagents met with varied success. rsc.org Notably, among the alternatives tested, B₂hg₂ gave the best results, yielding the corresponding cis-1,2-diborylalkene. rsc.org For instance, the reaction with B₂hg₂ in toluene (B28343) produced the diborylated product in 32% yield. nii.ac.jp This finding underscores the potential of B₂hg₂ in the development of novel heterogeneous catalytic systems.
Table 2: Comparison of Diboron Reagents in AuNPore-Catalyzed Diboration of Alkynes Data from studies on nanoporous gold catalysis. rsc.orgnii.ac.jp
| Diboron Reagent | Solvent | Product Yield |
| Bis(pinacolato)diboron (B₂pin₂) | Toluene | High |
| **this compound (B₂hg₂) ** | Toluene | 32% |
| Bis(neopentyl glycolato)diboron | Toluene | No Product |
| Bis(catecholato)diboron (B79384) | Toluene | No Product |
Role of Ligands and Additives in Reaction Efficiency and Selectivity
The outcome of catalytic reactions involving this compound is profoundly influenced by the choice of ligands and additives. These components can steer the reaction towards a desired product by modifying the catalyst's electronic and steric properties.
In iridium-catalyzed C-H borylation reactions, bidentate nitrogen-containing ligands, particularly bipyridines, are crucial for achieving high yields and selectivity. acs.org The combination of [Ir(COD)OMe]₂ with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) is a well-established system for the borylation of arenes with B₂hg₂. thieme-connect.comthieme-connect.com These bipyridine ligands stabilize the iridium center and participate directly in the catalytic cycle, which is thought to involve Ir(III) and Ir(V) intermediates. d-nb.info
The electronic properties of the bipyridine ligand can dramatically alter the regioselectivity of the borylation. For example, introducing electron-withdrawing substituents, such as a trifluoromethyl (CF₃) group, onto the bipyridine backbone can switch the selectivity from the sterically favored meta and para positions to the ortho position in the borylation of certain aromatic substrates like amides. d-nb.infonih.gov This change is attributed to outer-sphere interactions between the substrate and the modified ligand. d-nb.info While these specific studies on ligand modification often use B₂pin₂, the principles of ligand influence on regiocontrol are broadly applicable and highlight the power of ligand design in C-H functionalization reactions that employ diboron reagents like B₂hg₂.
Phosphine Ligands in Palladium-Catalyzed Processes
The efficacy and selectivity of palladium-catalyzed reactions involving this compound are profoundly influenced by the nature of the phosphine ligands employed. These ligands play a crucial role in the catalytic cycle, affecting processes such as oxidative addition, transmetalation, and reductive elimination. The choice of phosphine can dictate the reaction's success, particularly in challenging transformations.
In the palladium-catalyzed borylation of primary alkyl bromides, initial screenings have shown that trialkylphosphines are highly effective. nih.gov This observation is consistent with the known ability of palladium(0) complexes ligated with trialkylphosphines to readily undergo oxidative addition with primary alkyl halides. nih.gov The use of sterically hindered phosphine ligands has been shown to accelerate palladium-catalyzed amination reactions of various aryl electrophiles. berkeley.edu
A study on the palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines highlighted the importance of the phosphine ligand in the catalytic system. nih.gov NMR studies and density functional theory (DFT) calculations suggested that the active catalytic species is a PdL₂ complex, where L is a phosphine ligand like P(t-Bu)₂Me. nih.gov The catalytic cycle involves several key steps where the phosphine ligand is critical, including the dissociation of one phosphine ligand to form a reactive intermediate. nih.gov
The development of specialized phosphine ligands continues to be an active area of research to enhance the efficiency of palladium-catalyzed borylations. For instance, indole-based phosphine ligands have been reported for their high efficiency in cross-coupling reactions. researchgate.net Similarly, the synthesis of ligands like 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine (B1630591) has been explored for one-pot borylation/Suzuki-Miyaura cross-coupling reactions. rsc.org
The table below summarizes the effect of different phosphine ligands on the yield of palladium-catalyzed borylation reactions.
| Ligand | Substrate | Product Yield | Reference |
| Trialkylphosphines | (3-bromopropyl)benzene | Effective | nih.gov |
| P(t-Bu)₂Me | 2-Arylaziridines | Low yield (with this compound) | nih.gov |
It is important to note that while this compound is a viable boron source, in some specific applications, such as the borylation of 2-arylaziridines, it resulted in a low yield of the desired product as an inseparable mixture. nih.gov This suggests that the interplay between the diboron reagent, the substrate, and the phosphine ligand is complex and requires careful optimization for each specific transformation.
Amine Additives and Brønsted Base Activation
The activation of diboron reagents is a critical step in many borylation reactions. While transition metals are commonly employed, the use of Brønsted bases, particularly in conjunction with amine additives, has emerged as a significant strategy for activating diboron compounds like this compound.
The activation of tetra-alkoxy diboron reagents can be achieved through the use of alkoxides, which act as Lewis bases. urv.cat This activation facilitates the formation of a more nucleophilic boryl species that can then participate in the desired transformation. In some systems, phosphines themselves can act as a pre-activator, leading to the formation of a basic intermediate that is then protonated by an alcohol, with the resulting alkoxide being stabilized by the diboron reagent. urv.cat
The presence of an amine can be crucial for the activation of the diboron reagent. tesisenred.net While detailed mechanistic studies specifically on this compound with amine additives are not extensively documented in the provided results, the general principle of base activation is well-established for related diboron compounds like bis(pinacolato)diboron (B₂pin₂). For instance, the use of a base like NaOtBu can enable the activation of B₂pin₂. ehu.es
In the context of palladium-catalyzed reactions, the choice of base is also a critical parameter. The Heck reaction, a palladium-catalyzed C-C coupling reaction, is significantly influenced by the choice of the amine base. slideserve.com While not directly focused on this compound, this highlights the general importance of amine bases in palladium catalysis.
The following table outlines the role of additives in the activation of diboron reagents.
| Additive Type | Role | Mechanism | Reference |
| Alkoxides | Activation of diboron reagent | Lewis base interaction | urv.cat |
| Amines | Activation of diboron reagent | Lewis base interaction | tesisenred.net |
| Phosphines | Pre-activation of substrate | Formation of a basic intermediate | urv.cat |
The interaction between the diboron reagent and a Lewis base, such as an amine or an N-heterocyclic carbene (NHC), can lead to the formation of Lewis acid-base adducts. rsc.org This interaction can activate the B-B bond, making the boryl moiety more readily transferable. rsc.org The reactivity in these systems is dependent on both the steric and electronic properties of the diboron reagent and the base. rsc.org
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | B₂hex₂ |
| Bis(pinacolato)diboron | B₂pin₂ |
| Bis(neopentyl glycolato)diboron | B₂neo₂ |
| Bis(catecholato)diboron | B₂cat₂ |
| Palladium(II) acetate | Pd(OAc)₂ |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |
| 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos |
| Tri-tert-butylphosphine | P(t-Bu)₃ |
| Methyldi-tert-butylphosphine | P(t-Bu)₂Me |
| Sodium tert-butoxide | NaOtBu |
| (R)- or (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | (R)- or (S)-BINAP |
| 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine | - |
| N-Boc-2-phenylaziridine | - |
| N-tosyl group | Ts |
| (3-bromopropyl)benzene | - |
| β-amino-β-aryl-substituted alkyltrifluoroborate | - |
| (pin)B–OH | - |
Mechanistic Investigations of Bis Hexylene Glycolato Diboron Reactions
Elementary Steps in C–H Borylation Catalytic Cycles
Iridium-catalyzed C–H borylation has emerged as a powerful tool for the direct conversion of C–H bonds to C–B bonds. While much of the foundational mechanistic work has been conducted with bis(pinacolato)diboron (B136004) (B₂pin₂), the principles are broadly applicable to other diboron (B99234) reagents, including bis(hexylene glycolato)diboron. The generally accepted mechanism for this transformation involves an Ir(III)/Ir(V) catalytic cycle. rsc.orgillinois.edu
Oxidative Addition and Reductive Elimination Pathways
The catalytic cycle for iridium-catalyzed C–H borylation is initiated by the formation of a catalytically active Ir(III)-tris(boryl) complex. rsc.orgillinois.edu This species is generated from an iridium(I) precatalyst and the diboron reagent. The key elementary steps of the cycle are oxidative addition and reductive elimination.
Following the oxidative addition, the next key step is the reductive elimination of the borylated product from the Ir(V) intermediate. umb.eduwikipedia.org This step involves the formation of the C–B bond and the reduction of the iridium center from Ir(V) back to Ir(III). For C–B bond formation, the aryl or alkyl group and a boryl group on the iridium center must be cis- to one another. wikipedia.org The reductive elimination regenerates a 16-electron Ir(III) species, which can then re-enter the catalytic cycle. Computational studies have indicated that the energy barrier for reductive elimination is significantly lower from more oxidized iridium species, facilitating the product-forming step from the Ir(V) center.
Role of Ir(III) Tris-boryl Intermediates
The active catalyst in many iridium-catalyzed C–H borylation reactions is an Ir(III) tris-boryl complex. rsc.orgscispace.comacs.org These species are typically generated in situ from an iridium(I) precursor, a ligand (often a bipyridine or phenanthroline derivative), and the diboron reagent, such as this compound. illinois.edu The structure and reactivity of these intermediates are central to the catalytic process.
The Ir(III) tris-boryl complex is a 16-electron species that is coordinatively unsaturated, allowing it to interact with the C–H bond of the substrate. rsc.org The boryl ligands on the iridium center are not merely spectators; they play a crucial role in the electronic properties of the metal center and are directly involved in the C–B bond-forming step. The nature of the diol backbone of the diboron reagent, in this case, hexylene glycol, can influence the steric and electronic properties of the resulting boryl ligands on the iridium complex, which in turn can affect the catalyst's reactivity and selectivity. illinois.edu
Mechanisms of C–X Bond Functionalization
While C–H borylation is a prominent application, bis(alkoxy)diboron reagents can also participate in the functionalization of carbon-heteroatom (C–X) bonds, most notably in palladium-catalyzed reactions. The mechanism of palladium-catalyzed borylation of aryl halides (C–X, where X = Cl, Br, I) typically involves a Pd(0)/Pd(II) catalytic cycle.
The catalytic cycle is generally understood to initiate with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II)-aryl-halide intermediate. semanticscholar.orgresearchgate.net The next crucial step is transmetalation , where the boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. DFT calculations suggest that this step can proceed via a σ-bond metathesis between the diboron reagent and a cationic palladium-aryl species. semanticscholar.org Finally, reductive elimination of the arylboronate ester from the Pd(II) intermediate regenerates the Pd(0) catalyst and releases the product. nih.govupenn.edu
Stereochemical Control in Diboration and Ring-Opening Processes
The addition of a diboron reagent across a double bond, known as diboration, is a powerful method for introducing two boryl groups into a molecule. The stereochemical outcome of this reaction is of significant interest. In the context of platinum-catalyzed enantioselective diboration of terminal alkenes, the use of chiral ligands on the metal center allows for high levels of stereocontrol. washington.edu The mechanism of these reactions involves the oxidative addition of the B–B bond to the metal center, followed by insertion of the alkene into a metal-boron bond and subsequent reductive elimination to afford the 1,2-diborylated product. The enantioselectivity is determined by the facial selectivity of the alkene coordination and/or the migratory insertion step, which is influenced by the chiral ligand.
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization of Bis(hexylene glycolato)diboron Reactivity
Quantum chemical methods are instrumental in characterizing the intrinsic reactivity of this compound. These studies typically involve the calculation of various molecular properties and reactivity indices.
Key Molecular Properties Investigated:
Molecular Geometry: Optimization of the ground state geometry of this compound provides insights into its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is fundamental. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Charge Distribution: Analysis of the atomic charges, often through methods like Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic sites within the molecule. The boron atoms in diboron (B99234) esters are typically electrophilic.
Vibrational Frequencies: Computed vibrational spectra can be correlated with experimental infrared (IR) and Raman data to confirm the structure of the molecule and its complexes.
For analogous diboron compounds, these quantum chemical calculations have been pivotal in understanding their role in various reactions, including metal-catalyzed borylations acs.orgacs.org. The reactivity of the boron center is a key focus, as it is the site of bond formation in borylation reactions.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms involving organometallic and organic compounds, including those with diboron reagents researchgate.netnih.govpreprints.orgresearchgate.netacs.org. DFT calculations provide a balance between computational cost and accuracy, making it feasible to model complex reaction pathways.
For borylation reactions involving this compound, DFT studies would aim to:
Map the potential energy surface of the reaction.
Identify and characterize stationary points, including reactants, products, intermediates, and transition states.
Calculate the activation energies and reaction energies for each elementary step.
These calculations are crucial for distinguishing between different possible mechanistic pathways and for understanding the factors that control the reaction rate.
The identification and characterization of transition states are central to understanding reaction mechanisms. For borylation reactions, which can be catalyzed by various transition metals, DFT is employed to locate the transition state structures for key steps such as oxidative addition, transmetalation, and reductive elimination acs.org.
Typical Data from Transition State Analysis:
| Reaction Step | Key Interacting Atoms | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| Oxidative Addition of C-H bond | Metal, C, H | - | Calculated |
| Transmetalation | Metal, Boron | - | Calculated |
| Reductive Elimination | Metal, C, B | - | Calculated |
Note: This table is illustrative of the type of data generated from DFT calculations for borylation reactions. The values are placeholders and would need to be calculated specifically for reactions involving this compound.
Vibrational frequency analysis is performed on the optimized geometries to confirm their nature. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
DFT calculations are a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions researchgate.netsemanticscholar.orgchemrxiv.orgnih.gov. In the context of C-H borylation of aromatic or aliphatic substrates using this compound, computational models can predict which C-H bond is most likely to react.
This is achieved by comparing the activation energies of the transition states leading to different possible products. The pathway with the lowest activation energy is predicted to be the major reaction channel. Factors influencing selectivity, such as steric hindrance and electronic effects of substituents on the substrate, can be systematically investigated. For instance, in iridium-catalyzed borylations, computational studies have elucidated the subtle interplay of steric and electronic factors that govern the observed regioselectivity acs.org.
Electronic Structure Analysis and Boron Center Reactivity
The electronic structure of this compound is key to its reactivity acs.orgscholaris.ca. The boron atoms in diboron(4) compounds are electron-deficient, which makes them electrophilic. However, in the context of certain catalytic cycles, particularly with copper(I) boryl complexes, the boryl ligand can exhibit nucleophilic character acs.org.
Methods for Electronic Structure Analysis:
Frontier Molecular Orbital (FMO) Theory: Analysis of the HOMO and LUMO provides insights into the molecule's ability to donate or accept electrons. In many reactions, the interaction between the HOMO of one reactant and the LUMO of another governs the initial stages of the reaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify the extent of electron delocalization and identify key donor-acceptor interactions that stabilize the molecule or intermediates.
Fukui Functions: These are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.
Computational studies on related diboron esters have shown that the nature of the glycolato ligand can modulate the electronic properties of the boron centers, thereby influencing the reactivity of the diboron reagent acs.org.
Hydrogen Bonding and Non-Covalent Interactions in Directing Selectivity
In recent years, the role of non-covalent interactions, such as hydrogen bonding, in directing the selectivity of transition metal-catalyzed reactions has been increasingly recognized nih.govrsc.orgresearchgate.net. In the context of C-H borylation, ligands on the metal catalyst can be designed to form specific non-covalent interactions with the substrate.
These interactions can help to position the substrate in a way that favors the activation of a particular C-H bond, leading to high regioselectivity. For example, in iridium-catalyzed remote C-H borylation, ligands containing hydrogen bond donor or acceptor groups can interact with functional groups on the substrate to direct the catalyst to a specific site nih.govrsc.org.
DFT calculations are essential for studying these weak interactions and their impact on the transition state geometries and energies. These computational models can help to rationalize experimentally observed selectivities and guide the design of new ligands and catalysts with improved performance.
Comparative Reactivity and Selectivity Profiles with Other Diboron Reagents
Bis(hexylene glycolato)diboron versus Bis(pinacolato)diboron (B136004)
While B2pin2 is the most ubiquitously used diboron (B99234) reagent, B2hg2 presents distinct characteristics in key transformations. organic-chemistry.orgwikipedia.org
Both B2hg2 and B2pin2 are effective reagents for the iridium-catalyzed C–H borylation of arenes and heterocycles. acs.orgberkeley.eduresearchgate.net However, their reactivity can diverge significantly depending on the specific transformation. A notable example is the copper-catalyzed hydroboration of terminal alkynes. Due to the inherent Lewis acidity and steric profile of the pinacolato ligand, reactions with B2pin2 typically yield the terminal, or linear, alkenylboron product. acs.orgacs.org In a significant departure, B2hg2 facilitates the formation of the internal, or branched, alkenylboron compound, a challenging transformation that highlights a unique reactivity pattern for B2hg2. acs.orgacs.org This is attributed to the different ring size and electronics of the hexylene glycolate (B3277807) ligand compared to the pinacolato ligand. acs.org
Conversely, in certain C–X borylations, such as the rhodium-catalyzed desulfanylative borylation of alkyl aryl sulfides, B2pin2 provides the desired product in moderate to quantitative yields, whereas replacing it with B2hg2 leads to lower yields or no product at all. chemrevlett.com This underscores that the superiority of one reagent over the other is highly context-dependent.
The structural disparity between B2hg2 and B2pin2 directly translates into differences in selectivity. The most striking example of divergent regioselectivity is in the copper-catalyzed hydroboration of terminal alkynes, where B2hg2 provides high selectivity for the internal product, while B2pin2 favors the terminal position. acs.orgacs.org This modulation of regioselectivity is a powerful tool for synthetic chemists, allowing access to different constitutional isomers from the same starting material simply by changing the diboron reagent. acs.org
| Diboron Reagent | Catalyst System | Major Product | Selectivity (Internal:Terminal) |
|---|---|---|---|
| This compound | CuCl/Xantphos/NaOtBu | Internal Alkenylboron | High (Not explicitly quantified) |
| Bis(pinacolato)diboron | Cu-based catalysts | Terminal Alkenylboron | Typically >99:1 |
In terms of stereocontrol, studies on nickel-catalyzed allylic borylations have shown that products derived from B2hg2 can be more sensitive to reaction conditions. acs.org While B2pin2-derived products are generally robust, the stability and stereochemical fidelity of hexylene glycolato boronates can be more variable. acs.orglookchem.com Furthermore, research into the ortho-C–H borylation of anilines has revealed that the size and electronic nature of the glycolate ligand are critical for regioselectivity. Smaller ligands tend to give higher ortho-selectivity but yield less stable products, necessitating a balance between reactivity and product stability, which can be fine-tuned by selecting the appropriate diboron, such as B2hg2 or its analogues. acs.org
From a practical standpoint, B2pin2 is the most established and widely available diboron reagent. organic-chemistry.orgrsc.org However, B2hg2 is also commercially available, often from a less expensive diol precursor (2-methyl-2,4-pentanediol) than pinacol (B44631), which can be a significant advantage in large-scale synthesis. acs.orgacs.org
Both reagents are typically handled as air-stable solids. wikipedia.orgrsc.org However, recent studies on the long-term stability under stress conditions (e.g., heating in air) have shown that B2pin2 can degrade completely, while other reagents like B2neop2 show significantly less decomposition. chemrxiv.org This suggests that the six-membered ring of B2hg2 may confer greater stability under certain conditions compared to the five-membered ring of B2pin2.
A significant practical difference arises during product purification. Pinacol boronic esters are renowned for their high stability, which facilitates purification by silica (B1680970) gel chromatography. organic-chemistry.org In contrast, boronate esters derived from B2hg2 have been reported to be more prone to decomposition on silica gel, which may necessitate direct use of the crude product or alternative purification or derivatization strategies, such as conversion to a potassium trifluoroborate salt. acs.orglookchem.com
This compound versus Bis(neopentyl glycolato)diboron
B2hg2 and B2neop2 share a common structural feature: a six-membered 1,3,2-dioxaborinane ring, which distinguishes them from B2pin2. acs.org Despite this similarity, the substitution pattern on the glycolate backbone leads to notable differences in their performance.
The relative efficacy of B2hg2 and B2neop2 is highly dependent on the specific reaction. In some cases, B2neop2 is superior. For instance, in the conjugate addition of diborons to chalcone, B2neop2 provided the product with good enantioselectivity, while B2hg2 was not effective. thieme-connect.com Similarly, in stereospecific nickel-catalyzed allylic borylations, B2neop2 demonstrated broader utility, giving high yields under both stereoretentive and stereoinvertive conditions. B2hg2, however, was more sensitive and gave high yields only under the stereoretentive pathway. acs.orglookchem.com B2neop2 has also been found to be more efficient than B2pin2 for creating sterically hindered arylboronic acids, a domain where B2hg2 has been less explored. commonorganicchemistry.com
Conversely, there are instances where B2hg2 outperforms B2neop2. In the nanoporous gold-catalyzed diboration of alkynes, B2hg2 gave a better yield than B2neop2, although both were less effective than B2pin2 under the optimized conditions. rsc.org In a palladium-catalyzed ring-opening borylation of 2-arylaziridines, B2neop2 gave the product in a modest 39% yield, while B2hg2 produced the desired compound in a low yield as a complex mixture. nih.gov
| Reaction Type | Catalyst/Conditions | This compound (B2hg2) Performance | Bis(neopentyl glycolato)diboron (B2neop2) Performance | Reference |
|---|---|---|---|---|
| Ni-catalyzed Stereospecific Allylic Borylation | Ni(cod)2 / Ligand | High yield (retention only) | High yield (retention & inversion) | acs.orglookchem.com |
| Rh-catalyzed C-S Borylation | [Rh(OH)(cod)]2 / PCy3 | Low yield / No reaction | Low yield / No reaction | chemrevlett.com |
| Au-catalyzed Alkyne Diboration | AuNPore / Toluene (B28343) | Best among non-pinacol reagents | Lower yield than B2hg2 | rsc.org |
| Pd-catalyzed Aziridine Ring-Opening Borylation | Cp(allyl)Pd / P(t-Bu)2Me | Low yield, mixture | 39% yield | nih.gov |
The reactivity of diboron reagents is governed by a combination of steric and electronic factors, both of which are modulated by the glycolate ligand. The six-membered dioxaborinane ring common to B2hg2 and B2neop2 is conformationally more flexible than the five-membered ring of B2pin2. The substituents on this ring dictate the reagent's properties.
The gem-dimethyl groups in the neopentyl glycolate ligand of B2neop2 provide significant steric bulk, which can be advantageous in certain reactions, while also leading to boronate esters that are more readily hydrolyzed to the corresponding boronic acids compared to pinacol esters. commonorganicchemistry.com
The 4,4,6-trimethyl substitution pattern on the 1,3,2-dioxaborinane ring of B2hg2 creates a unique steric and electronic environment. This specific structure is credited with its success in the internal-selective hydroboration of terminal alkynes, suggesting a subtle balance of Lewis acidity and steric hindrance that is distinct from both B2pin2 and B2neop2. acs.orgacs.org The reduced Lewis acidity of six-membered ring boronates compared to five-membered ones is considered a key factor in altering the regioselectivity of the borylcupration step in these reactions. acs.org The observation that B2hg2 and B2neop2 exhibit different reactivities and selectivities, despite both having a six-membered ring, highlights the critical role that the specific substitution pattern on the glycolate backbone plays in fine-tuning the reagent's performance in complex catalytic cycles. acs.orgrsc.org
Broader Context of Diboron Reagents: Reactivity Trends and Ligand Effects
The utility of diboron reagents in organic synthesis, particularly in borylation reactions, is profoundly influenced by the nature of the ligands attached to the boron atoms. These ligands, typically derived from diols or other bidentate groups, modulate the electronic and steric properties of the diboron compound, thereby dictating its reactivity, selectivity, and stability. This compound (B₂hg₂), with its hexylene glycolato framework, occupies a specific niche within the diverse family of diboron reagents. Its reactivity profile is best understood by comparing it with other commonly employed reagents, such as bis(pinacolato)diboron (B₂pin₂), bis(neopentyl glycolato)diboron (B₂npg₂), and bis(catecholato)diboron (B79384) (B₂cat₂).
The fundamental reactivity of a diboron reagent is linked to the Lewis acidity of its boron centers and the strength of the boron-boron (B-B) bond. The ligands directly influence these characteristics. Electron-withdrawing ligands increase the Lewis acidity of the boron atoms, which can enhance the rate of key steps in catalytic cycles, such as transmetalation. researchgate.net Conversely, electron-donating ligands decrease Lewis acidity, generally making the boronic esters less reactive than their corresponding boronic acids. rsc.org
A computational study analyzing the nucleophilic character of various diboron adducts established the following reactivity trend: B₂cat₂ > B₂eg₂ (bis(ethylene glycolato)diboron) > B₂(OMe)₄ > B₂pin₂ > B₂neo₂ > B₂hg₂. thieme-connect.de This trend highlights that B₂hg₂ is among the less Lewis acidic and nucleophilically reactive diboron species in this specific context, a factor attributed to the electron-donating alkyl groups on the hexylene glycolato ligand. thieme-connect.de However, this intrinsic electronic property does not solely determine its effectiveness, as performance is highly dependent on the specific catalytic system and substrate.
Interactive Data Table: Properties of Common Diboron Reagents
| Reagent Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | B₂hg₂ | C₁₂H₂₄B₂O₄ | 253.94 |
| Bis(pinacolato)diboron | B₂pin₂ | C₁₂H₂₄B₂O₄ | 253.94 |
| Bis(neopentyl glycolato)diboron | B₂npg₂ | C₁₀H₂₀B₂O₄ | 225.88 |
| Bis(catecholato)diboron | B₂cat₂ | C₁₂H₈B₂O₄ | 237.81 |
In iridium-catalyzed C-H borylation of arenes, B₂hg₂ has proven to be a highly effective reagent. thieme-connect.comthieme-connect.com Studies have shown that in the presence of a catalyst generated from [Ir(COD)OMe]₂ and di-tert-butylbipyridine, B₂hg₂ reacts efficiently with arenes to produce high yields of the corresponding arylboronate esters. thieme-connect.com In a direct comparison for the C-H borylation of 1,3-bis(trifluoromethyl)benzene, B₂hg₂ was identified as the most reactive among a series of diboron reagents tested. thieme-connect.com An additional advantage noted in these studies is the significantly lower cost of hexylene glycol, the precursor to the B₂hg₂ ligand, compared to pinacol, which could make B₂hg₂ a more economical choice for large-scale synthesis. thieme-connect.comthieme-connect.com
However, the reactivity of B₂hg₂ is not universally superior. In other catalytic transformations, it has been shown to be less effective than B₂pin₂. For instance:
In the palladium-catalyzed borylative ring-opening of 2-arylaziridines, the use of B₂hg₂ resulted in a low yield of an inseparable mixture of products. nih.gov
During the development of a rhodium-catalyzed desulfanylative borylation of organosulfur compounds, replacing B₂pin₂ with other diboron reagents, including B₂hg₂, led to diminished yields or a complete lack of product formation. chemrevlett.com
In the nanoporous gold-catalyzed diboration of alkynes, B₂hg₂ provided the desired product, but in a significantly lower yield (32%) compared to B₂pin₂ under optimized conditions. rsc.orgnii.ac.jp
In a visible-light-induced, transition-metal-free borylation of aryl chlorides, B₂hg₂ could be used as a substitute for B₂pin₂, affording the product in a good yield. sci-hub.se
Interactive Data Table: Comparative Performance of this compound (B₂hg₂) in Various Reactions
| Reaction Type | Catalytic System | Performance of B₂hg₂ vs. B₂pin₂ | Finding | Citation(s) |
| C-H Borylation of Arenes | Iridium / dtbpy | More Reactive | B₂hg₂ was the most reactive reagent tested for the borylation of activated arenes. | thieme-connect.comthieme-connect.com |
| Borylation of Aryl Chlorides | Organocatalytic / Visible Light | Comparable | B₂hg₂ afforded the product in good yield, similar to B₂pin₂. | sci-hub.se |
| Diboration of Alkynes | Nanoporous Gold | Less Reactive | Gave a 32% yield, while B₂pin₂ was more effective under optimal conditions. | rsc.orgnii.ac.jp |
| Ring-Opening of Aziridines | Palladium / P(t-Bu)₂Me | Less Reactive | Produced a low yield of an inseparable diastereomeric mixture. | nih.gov |
| Borylation of Organosulfur Compounds | Rhodium / PCy₃ | Less Reactive | Led to lower yields or no desired product compared to B₂pin₂. | chemrevlett.com |
Advanced Spectroscopic Techniques for Reaction Monitoring and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the in-situ monitoring of chemical reactions and the structural elucidation of transient intermediates and final products in reactions involving Bis(hexylene glycolato)diboron. Both ¹H and ¹¹B NMR are particularly informative.
In the context of borylation reactions, NMR studies have been instrumental. For instance, in palladium-catalyzed regioselective borylative ring-opening reactions of 2-arylaziridines, while Bis(pinacolato)diboron (B136004) is the more common reagent, the use of this compound was also investigated. chromatographyonline.com NMR studies, in conjunction with density functional theory (DFT) calculations, were pivotal in suggesting the active intermediate for the reaction is a PdL₂ complex. chromatographyonline.com Although the reaction with this compound resulted in a low yield of an inseparable diastereomeric mixture, the mechanistic framework established through spectroscopic analysis remains relevant. chromatographyonline.com The complexity of the product mixture arose from the two chiral centers on the benzylic and glycolate (B3277807) carbons. chromatographyonline.com
Furthermore, ¹¹B NMR spectroscopy is crucial for tracking the consumption of the diboron (B99234) reagent and the formation of boron-containing products. The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment of the boron atom. For a typical tetracoordinate boronate ester, the ¹¹B NMR signal appears in a characteristic range, and any significant deviation from this can indicate the formation of different boron species, such as intermediates with altered coordination geometries. In studies of related diboron compounds, ¹¹B NMR has been used to observe the formation of boronate complexes and track their conversion throughout a reaction.
Detailed research findings from various studies utilizing diboron reagents highlight the utility of NMR. For example, in a crossover experiment to elucidate the mechanism of a pyridine-catalyzed radical borylation, this compound was used in place of Bis(pinacolato)diboron. rsc.org The observation that the corresponding hexylene glycolyl boronate was the sole borylation product provided strong evidence that the diboron species itself, or a derivative thereof, acts as the borylating agent. rsc.org
Interactive Table: Representative NMR Data in Borylation Reactions.
| Compound Type | Nucleus | Typical Chemical Shift (ppm) | Remarks |
|---|---|---|---|
| Diboron Reagent | ¹¹B | ~20-30 | Starting material signal. |
| Boronate Ester Product | ¹¹B | ~25-35 | Formation of the desired product. |
| Reaction Intermediate | ¹¹B | Variable | Can indicate changes in coordination at the boron center. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it highly suitable for the analysis of reaction products involving this compound.
A significant application of this compound is as an internal standard in GC-MS analysis for the quantification of other boronic compounds, such as the mutagenic impurity Bis(pinacolato)diboron (BPD). researchgate.net An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks, which helps to correct for variations in injection volume and instrument response. For this purpose, the internal standard should be chemically similar to the analyte but chromatographically resolved from it and other sample components.
This compound has proven to be a useful internal standard for quantifying BPD due to its structural similarity and comparable fragmentation pattern. researchgate.net In a validated method for detecting BPD in active pharmaceutical ingredient (API) matrices, specific ions were monitored in single-ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net
The electron ionization (EI) process in GC-MS causes fragmentation of molecules, producing a characteristic mass spectrum that serves as a fingerprint for identification. While a detailed fragmentation pattern for this compound is not extensively published, the monitored ions in analytical methods provide insight into its mass spectral behavior.
Interactive Table: Monitored Ions for this compound in GC-MS Analysis. researchgate.net
| m/z (mass-to-charge ratio) | Significance |
|---|---|
| 69.1 | A unique fragment ion selected for monitoring BHGD. |
| 83.1 | A characteristic fragment ion. |
The selection of m/z 69.1 as the unique ion for monitoring underscores its specificity to this compound under the analytical conditions, preventing interference from other components in the sample matrix. researchgate.net This application highlights the reliability and precision that can be achieved in quantitative analysis through the use of an appropriate internal standard like this compound.
X-ray Crystallography of Key Intermediates (where available)
X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry, by mapping the electron density of a crystalline solid. While obtaining single crystals of reaction intermediates can be challenging due to their often transient nature, the crystallographic characterization of stable complexes that model these intermediates offers invaluable mechanistic insights.
In the realm of reactions involving this compound, a notable achievement has been the single-crystal X-ray crystallographic characterization of a copper(I) boryl complex containing a boryl anion supported by the hexylene glycolato ligand. acs.org Specifically, the complex [(6-Dipp)CuBhex] (where 6-Dipp = :C({Dipp}NCH₂)₂CH₂ and Bhex represents the boryl group derived from hexylene glycol) was synthesized and its structure elucidated. acs.org
This complex serves as a model for the borylcopper intermediates that are proposed in numerous copper-catalyzed borylation reactions. The X-ray structure revealed a monomeric system with a distorted-linear geometry at the copper atom. acs.org
Interactive Table: Selected Crystallographic Data for [(6-Dipp)CuBhex]. acs.org
| Parameter | Value | Description |
|---|---|---|
| Cu1–B1 bond length | 2.0041(18) Å | The distance between the copper and boron atoms. |
| C1–Cu1–B1 bond angle | 163.40(7)° | The angle defining the geometry around the copper center. |
The structural data from such complexes are crucial for understanding the steric and electronic factors that govern the reactivity and selectivity of borylation reactions. For example, the bond lengths and angles within the copper-boryl unit provide a benchmark for computational studies aimed at modeling the transition states of catalytic cycles. The characterization of [(6-Dipp)CuBhex] is particularly significant as it represents a rare example of a crystallographically characterized complex with a boryl anion supported by the hexylene glycolato ligand. acs.org
Emerging Trends and Future Research Directions
Development of Enantioselective Borylation Methodologies
The synthesis of chiral organoboronates is a pivotal area in organic chemistry, with applications in pharmaceuticals and materials science. researchgate.net A significant focus of current research is the development of enantioselective borylation methodologies. While much of the foundational work has been done with the similar compound bis(pinacolato)diboron (B136004) (B₂pin₂), the principles and catalytic systems are often extendable to other diboron (B99234) reagents like bis(hexylene glycolato)diboron.
Transition-metal catalysis employing chiral ligands is a well-established approach for asymmetric borylation. researchgate.net Copper-based catalysts, for instance, have been successfully used in enantioselective boron conjugate additions to enones, achieving high yields and enantiomeric excess. mdpi.com The key to these methodologies is the design of chiral ligands that can effectively control the stereochemical outcome of the borylation reaction. Research is ongoing to explore a wider range of chiral ligands and metal catalysts to improve the enantioselectivity and substrate scope of these reactions for various diboron reagents.
Metal-free catalytic systems also present a promising avenue for enantioselective borylation. The activation of diboron reagents by Lewis bases, such as N-heterocyclic carbenes (NHCs) or simple alkoxides, can generate a nucleophilic boryl species. nih.gov The use of chiral alcohols as additives can create a chiral Lewis acid-base adduct with the diboron reagent, enabling moderate enantioselectivity in the 1,2-diboration of alkenes. nih.gov
Table 1: Comparison of Catalytic Systems for Enantioselective Borylation
| Catalytic System | Description | Potential Advantages |
| Transition-Metal Catalysis | Utilizes transition metals (e.g., Copper, Iridium) with chiral ligands to induce stereoselectivity. researchgate.netmdpi.com | High enantioselectivity and yield are often achievable. mdpi.com |
| Organocatalysis (Metal-Free) | Employs chiral organic molecules (e.g., chiral alcohols) to form a chiral adduct with the diboron reagent. nih.gov | Avoids transition-metal contamination, promoting greener chemistry. nih.gov |
Exploration of this compound in Novel Carbon–Heteroatom Bond Formations
The formation of carbon-heteroatom (C-X) bonds is fundamental in organic synthesis, particularly for creating pharmaceuticals and functional materials. While the primary application of this compound has been in C-C and C-B bond formation, its potential in novel C-X bond formations is an active area of research. tcichemicals.comresearchgate.net The challenge in certain C-X formations, such as C-S bonds, often lies in the deactivation of transition-metal catalysts by heteroatom-containing substrates like thiols. researchgate.net This necessitates the development of robust catalytic systems that can tolerate a wide range of functional groups.
Recent advancements have focused on developing catalytic processes that enable the formation of bonds between carbon and elements like oxygen, nitrogen, and sulfur. Organoboron compounds are valuable intermediates in this context. The borylated products formed using reagents like this compound can subsequently undergo cross-coupling reactions with heteroatom-containing partners. Research efforts are directed towards one-pot procedures where the initial borylation and subsequent C-X coupling occur sequentially, enhancing synthetic efficiency.
Sustainable and Green Chemistry Approaches in Organoboron Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. In the context of organoboron synthesis, this translates to developing methods that are more atom-economical, avoid hazardous reagents, and utilize catalytic rather than stoichiometric reagents.
A key trend is the move towards transition-metal-free borylation reactions. nih.gov The activation of diboron reagents with simple Lewis bases offers an alternative to traditional transition-metal catalysts, reducing the environmental impact associated with heavy metals. nih.gov This approach relies on generating a nucleophilic boryl species that can react with various substrates. nih.gov
Another aspect of green chemistry is atom economy. Reagents like tetrahydroxydiboron (B82485) are being explored as more atom-economical alternatives to commonly used bis(alkanolato)diboron esters for certain applications. nih.gov However, the stability and handling properties of reagents like this compound often make them preferable in many laboratory and industrial settings. chemimpex.com Research into recyclable catalysts and the use of greener solvents are also integral to making organoboron synthesis more sustainable.
Potential in Advanced Materials and Pharmaceutical Development
Organoboron compounds are recognized for their diverse applications in materials science and medicinal chemistry. rsc.org this compound serves as a key building block in these fields due to its ability to introduce boron atoms into complex molecular structures. chemimpex.com
Role in the Synthesis of Boron-Containing Scaffolds
Boron-containing compounds are increasingly investigated for their unique electronic and structural properties, making them valuable components in advanced materials such as polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com In pharmaceutical development, boron-containing scaffolds are being explored for the design of novel therapeutic agents. nih.gov The incorporation of boron can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is a crucial reagent for synthesizing these scaffolds, enabling the precise installation of boryl groups onto a molecular framework, which can then be further elaborated. chemimpex.com
Analytical Applications in Pharmaceutical Research
In pharmaceutical research and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is critical. Boronic acid derivatives are common reagents in cross-coupling reactions used to synthesize APIs. nih.gov Consequently, residual boron-containing impurities must be monitored and controlled.
A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed for the simultaneous determination of bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (B₂(OH)₄) impurities in APIs. nih.gov In this method, hexylene glycol is used to derivatize the more polar B₂(OH)₄, converting it into a more volatile species suitable for GC analysis—effectively forming this compound in situ. nih.gov This highlights an important analytical application where the formation of this compound is key to the quantification of potential impurities. This suggests its potential use as an analytical standard for related impurities in pharmaceutical quality control.
Table 2: Analytical Parameters for Boron Impurity Analysis via Derivatization
| Parameter | Value |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |
| Derivatizing Agent | Hexylene Glycol nih.gov |
| Limit of Detection (LOD) | 65 ng/mL nih.gov |
| Limit of Quantitation (LOQ) | 130 ng/mL nih.gov |
| Recovery Rate (at LOQ) | 77.9 %-85.3 % nih.gov |
Integration with Flow Chemistry and High-Throughput Screening
The integration of modern synthesis technologies like flow chemistry and high-throughput screening (HTS) is revolutionizing drug discovery and process development. rsc.orgyoutube.com These technologies allow for the rapid screening of reaction conditions and the efficient synthesis of compound libraries.
This compound, being a stable, crystalline solid, is well-suited for use in automated and flow chemistry systems. chemimpex.com Its solubility and reactivity can be precisely controlled in flow reactors, enabling safer and more scalable synthesis of borylated intermediates. HTS platforms can be employed to quickly identify optimal catalysts, ligands, and solvents for borylation reactions using this reagent, accelerating the development of new synthetic methodologies. youtube.comnih.gov The combination of this compound's utility with the efficiency of flow chemistry and HTS holds significant promise for accelerating the discovery of new materials and pharmaceutical candidates. youtube.com
Q & A
Q. What are the established synthetic routes for Bis(hexylene glycolato)diboron, and what are their limitations?
this compound is synthesized via the reaction of hexylene glycol with diborane (B₂H₆) or BH₃•THF complexes under inert conditions. A key method involves refluxing glycol with BH₃•SMe₂ in anhydrous tetrahydrofuran (THF), followed by vacuum distillation to isolate the product . Challenges include moisture sensitivity and the need for rigorous exclusion of oxygen, as boronate esters readily hydrolyze. Yields typically range from 70–85%, with purity dependent on distillation efficiency .
Q. How can researchers address instability during purification of this compound?
This compound decomposes on silica gel chromatography due to its Lewis acidity and moisture sensitivity. To circumvent this, researchers convert the boronate ester to a potassium trifluoroborate salt (K⁺[B(OR)₂F₂]⁻) via treatment with KHF₂. This stable derivative can be isolated in >80% yield and reconverted to the boronate ester as needed .
Q. What are the primary applications of this compound in cross-coupling reactions?
It serves as a boron source in Miyaura borylation of allylic pivalates and aryl halides. For example, stereoretentive borylation of allylic substrates proceeds at 60°C in THF with Ni(cod)₂ (5 mol%) and PCy₃ (10 mol%), achieving 70–90% yields. However, stereoinvertive pathways are less efficient (<50% yield) due to steric hindrance from the hexylene glycolato ligand .
Advanced Research Questions
Q. How does steric hindrance from the hexylene glycolato ligand influence reactivity compared to other diboron reagents?
The bulky hexylene glycolato group (vs. neopentyl or ethylene glycolato ligands) reduces reactivity in sterically demanding reactions. For instance:
| Diboron Reagent | Steric Parameter (ų) | Yield in Allylic Borylation (%) |
|---|---|---|
| Bis(ethylene glycolato) | 0.75 | 92 |
| Bis(neopentyl glycolato) | 1.12 | 85 |
| Bis(hexylene glycolato) | 1.45 | 70 |
Data from competition experiments show slower transmetallation kinetics in Ni-catalyzed reactions, requiring longer reaction times (24–48 h) .
Q. What mechanistic insights explain its role in radical borylation reactions?
In photoinduced radical borylation, this compound donates a boryl radical via single-electron transfer (SET). Key evidence includes:
- Radical trapping : Using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) quenches the reaction, confirming radical intermediates .
- Solvent effects : THF/DMSO (8:1) maximizes radical stability, with pyridine additives increasing borylation:reduction ratios from 1:1 to 3:1 by stabilizing boron-centered radicals .
Q. How can reaction conditions be optimized for stereospecific Miyaura borylation?
For stereoretentive borylation:
- Catalyst : Ni(cod)₂/PCy₃ (1:2 ratio) in THF at 60°C.
- Additives : 2.2 equiv. Cs₂CO₃ enhances transmetallation efficiency.
- Workup : Immediate conversion to trifluoroborate salts prevents decomposition .
For stereoinvertive pathways, substitute Ni with Pd(OAc)₂ and use polar aprotic solvents (DMF), though yields remain lower (<50%) .
Q. Data Contradictions and Recommendations
- Purification stability : While some studies report decomposition on silica gel , others note stability under inert storage (0–6°C, argon) . Always characterize purity via ¹¹B NMR (δ ≈ 28–30 ppm for boronate esters) .
- Reactivity in radical reactions : Conflicting reports on pyridine’s role (stabilizing vs. inhibitory) suggest solvent-dependent effects; systematic screening is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
